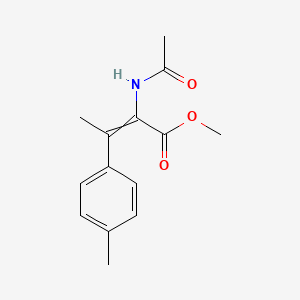
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate is an organic compound with a complex structure that includes an acetamido group, a methylphenyl group, and a butenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with acetamide in the presence of a base to form the corresponding imine. This imine is then subjected to a condensation reaction with methyl acetoacetate under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-acetamido-3-phenylbut-2-enoate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-acetamido-3-(4-chlorophenyl)but-2-enoate: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
Methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105962-34-3 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-(4-methylphenyl)but-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-9-5-7-12(8-6-9)10(2)13(14(17)18-4)15-11(3)16/h5-8H,1-4H3,(H,15,16) |
Clé InChI |
NUXRWETYTSCVGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(C(=O)OC)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)

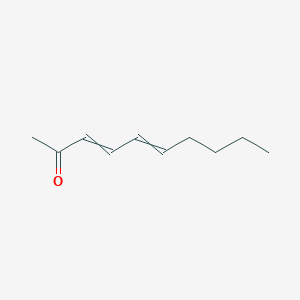
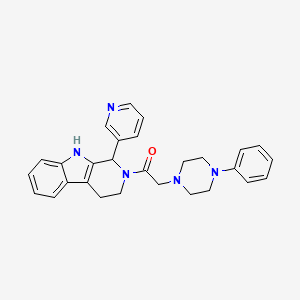
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
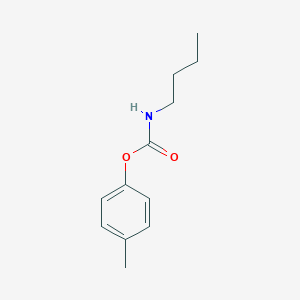
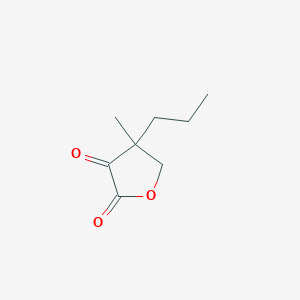
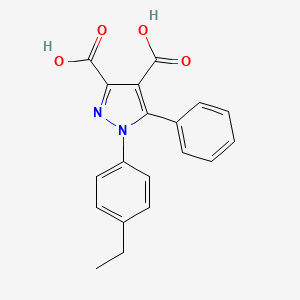
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)

